molecular formula C10H8ClN3O2 B1414808 1-(3-Chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1042534-76-8

1-(3-Chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1414808
CAS No.: 1042534-76-8
M. Wt: 237.64 g/mol
InChI Key: YIODFVUMORKALK-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloro and methyl group on the phenyl ring, which can influence its chemical properties and reactivity.

Scientific Research Applications

1-(3-Chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical assays to study enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and handling procedures. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future research directions for this compound could involve exploring its potential applications, such as in the field of medicinal chemistry or materials science. Further studies could also focus on optimizing its synthesis and characterizing its properties .

Biochemical Analysis

Biochemical Properties

1-(3-Chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been found to interact with urease, an enzyme responsible for the hydrolysis of urea into ammonia and carbon dioxide . The compound binds to the active site of urease, inhibiting its activity and thereby reducing the production of ammonia. This interaction is crucial in preventing conditions such as peptic ulcers and kidney stone formation, which are associated with high urease activity .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of enzymes involved in these pathways. For instance, the compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This modulation can impact gene expression and cellular metabolism, potentially leading to changes in cell proliferation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound acts as a competitive inhibitor for urease by binding to its active site, preventing the substrate from accessing the enzyme . Additionally, it can interact with other enzymes, such as kinases, by binding to their ATP-binding sites, thereby inhibiting their catalytic activity . These interactions result in the inhibition of enzyme activity and subsequent downstream effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory activity over extended periods . Degradation products have been observed under certain conditions, which can influence its efficacy . Long-term studies have indicated that continuous exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to achieve therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain or lose the inhibitory activity . These metabolic transformations can affect the overall efficacy and safety profile of the compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its accumulation in specific tissues can influence its therapeutic and toxic effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it can exert its inhibitory effects on target enzymes . Post-translational modifications and targeting signals play a role in directing the compound to these subcellular compartments .

Preparation Methods

The synthesis of 1-(3-Chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry reaction involving azides and alkynes. This reaction is highly efficient and can be carried out under mild conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through various methods, such as the hydrolysis of esters or the oxidation of aldehydes.

    Chlorination and Methylation: The chloro and methyl groups can be introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like chlorine gas or N-chlorosuccinimide, while methylation can be done using methyl iodide or dimethyl sulfate.

Industrial production methods may involve optimizing these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(3-Chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxylic acid group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This can lead to the formation of various derivatives with different functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations.

Comparison with Similar Compounds

1-(3-Chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:

    1-(2-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with the chloro group in a different position, which can affect its reactivity and biological activity.

    1-(3-Methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid:

    1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but without the methyl group, which can affect its solubility and reactivity.

The uniqueness of this compound lies in the combination of the chloro and methyl groups, which can provide distinct chemical and biological properties compared to other triazole derivatives.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c1-6-7(11)3-2-4-9(6)14-5-8(10(15)16)12-13-14/h2-5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIODFVUMORKALK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(3-Chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(3-Chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
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1-(3-Chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-(3-Chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(3-Chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

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